molecular formula C12H10O4 B1353176 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 50624-08-3

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B1353176
CAS No.: 50624-08-3
M. Wt: 218.2 g/mol
InChI Key: DFXAPFLDYOBSDI-UHFFFAOYSA-N
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Description

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common method includes the use of a tandem aldol reaction followed by lactonization and Friedel–Crafts reaction. This method efficiently forms the lactone ring and the benzene ring, which are essential components of the chromene structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts and solvents that facilitate the reactions while minimizing by-products. The exact industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often studied using various biochemical and biophysical techniques to understand its mode of action better .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific hydroxyl groups at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-5-4-7-6-2-1-3-8(6)12(15)16-11(7)10(9)14/h4-5,13-14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXAPFLDYOBSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417515
Record name 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50624-08-3
Record name 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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